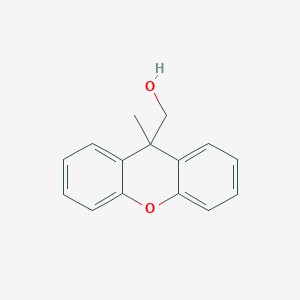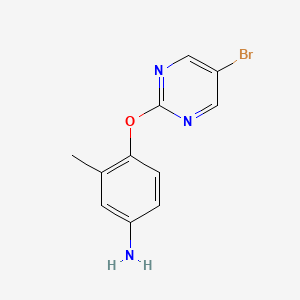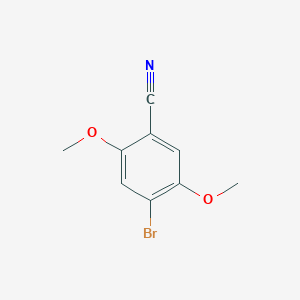
(9-Methyl-xanthen-9-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Methyl-xanthen-9-yl)methanol is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic aromatic compounds known for their diverse biological activities and applications in various fields. The compound this compound is characterized by the presence of a methyl group at the 9th position of the xanthene ring and a methanol group attached to the same carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-Methyl-xanthen-9-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with xanthone or its derivatives.
Methylation: The xanthone is methylated at the 9th position using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Reduction: The resulting 9-methylxanthone is then reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (9-Methyl-xanthen-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (9-Methyl-xanthen-9-yl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert it to (9-Methyl-xanthen-9-yl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products:
Oxidation: (9-Methyl-xanthen-9-yl)methanone.
Reduction: (9-Methyl-xanthen-9-yl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(9-Methyl-xanthen-9-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other xanthene derivatives.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and fluorescent markers.
Mechanism of Action
The mechanism of action of (9-Methyl-xanthen-9-yl)methanol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl group.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes by modulating signaling pathways such as NF-κB and MAPK.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
(9-Methyl-xanthen-9-yl)methanol can be compared with other similar compounds in the xanthene family:
Xanthone: The parent compound with a ketone group at the 9th position.
9-Methylxanthone: Similar to this compound but lacks the hydroxyl group.
Xanthene: The basic tricyclic structure without any substituents.
Uniqueness:
Hydroxyl Group: The presence of a hydroxyl group at the 9th position makes this compound unique, contributing to its distinct chemical reactivity and biological activity.
Methyl Group: The methyl group enhances its lipophilicity and potential interactions with biological membranes.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(9-methylxanthen-9-yl)methanol |
InChI |
InChI=1S/C15H14O2/c1-15(10-16)11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9,16H,10H2,1H3 |
InChI Key |
BTKYHZAFGMIFQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2OC3=CC=CC=C31)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)




![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)



![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)


